REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][CH2:6][c:7]1[cH:8][c:9]([O:21][CH3:22])[c:10]([O:13][CH2:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:11][cH:12]1)=[O:23].[ClH:26].[Na+:25].[OH-:24]>>[O:3]=[C:4]([CH2:5][CH2:6][c:7]1[cH:8][c:9]([O:21][CH3:22])[c:10]([O:13][CH2:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:11][cH:12]1)[OH:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCc1ccc(OCc2ccccc2)c(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1cc(CCC(=O)O)ccc1OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |